molecular formula C9H9BrF2OS B6293099 (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane CAS No. 2404734-17-2

(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane

Cat. No.: B6293099
CAS No.: 2404734-17-2
M. Wt: 283.13 g/mol
InChI Key: NQAKBJDMCUPQPT-UHFFFAOYSA-N
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Description

“(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 2404734-17-2 . It has a molecular weight of 283.14 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9BrF2OS/c1-3-13-9-5(10)4-6(14-2)7(11)8(9)12/h4H,3H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 283.14 . It is a liquid at room temperature and is typically stored at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with this compound are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305, P351, P338).

Properties

IUPAC Name

1-bromo-2-ethoxy-3,4-difluoro-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2OS/c1-3-13-9-5(10)4-6(14-2)7(11)8(9)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAKBJDMCUPQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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